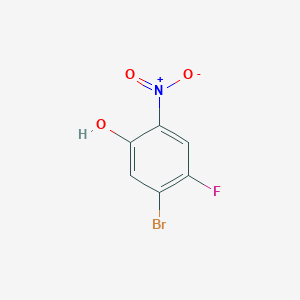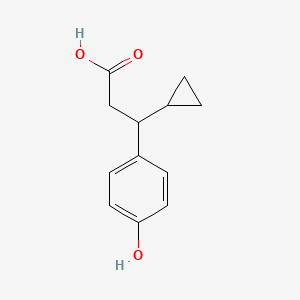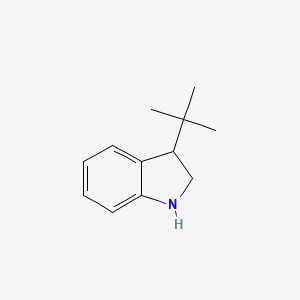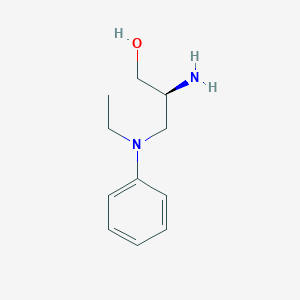![molecular formula C7H13NO B1375039 6-氮杂双环[3.2.1]辛烷-3-醇 CAS No. 2060051-06-9](/img/structure/B1375039.png)
6-氮杂双环[3.2.1]辛烷-3-醇
描述
6-Azabicyclo[3.2.1]octan-3-ol is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its unique structural properties and significant biological activities. The presence of the nitrogen atom in the bicyclic framework makes it an interesting subject for various chemical and biological studies .
科学研究应用
6-Azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Medicine: It is used in the development of drugs targeting neurological disorders due to its ability to interact with specific receptors in the brain.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azabicyclo[3.2.1]octan-3-ol typically involves the reduction of bicyclic ketones. One common method starts with 6-oxabicyclo[3.2.1]oct-3-en-7-one, which undergoes a three-step process to yield the desired compound. The steps include opening the lactone ring with amines to form amides, followed by reduction with lithium aluminium hydride to produce amino alcohols .
Industrial Production Methods: While specific industrial production methods for 6-Azabicyclo[3.2.1]octan-3-ol are not extensively documented, the general approach involves large-scale synthesis using similar reduction techniques. The scalability of these methods depends on the availability of starting materials and the efficiency of the reduction process .
化学反应分析
Types of Reactions: 6-Azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the nitrogen atom and the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction: Lithium aluminium hydride is frequently used for the reduction of ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, often using reagents like alkyl halides.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used .
作用机制
The mechanism of action of 6-Azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The nitrogen atom in the bicyclic structure allows the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity. This interaction can modulate the activity of neurotransmitters and other signaling molecules, making it useful in the treatment of neurological conditions .
相似化合物的比较
2-Azabicyclo[3.2.1]octane: Another member of the azabicyclo family, known for its potential in drug discovery and its structural similarity to bioactive alkaloids like nicotine and cocaine.
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which have a wide array of biological activities.
Uniqueness: 6-Azabicyclo[3.2.1]octan-3-ol is unique due to its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
属性
IUPAC Name |
6-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-2-5-1-6(3-7)8-4-5/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYRUMFKDAWOPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1NC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060051-06-9 | |
| Record name | 6-azabicyclo[3.2.1]octan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 6-azabicyclo[3.2.1]octan-3-ol influence its activity at muscarinic receptor subtypes?
A1: Research indicates that modifications to the 6-azabicyclo[3.2.1]octan-3-ol structure significantly impact its activity and selectivity towards muscarinic receptor subtypes. For example, the study demonstrated that:
- Stereochemistry is crucial: (+)-Azaprophen, a specific derivative of 6-azabicyclo[3.2.1]octan-3-ol, exhibits significantly higher potency (approximately 200 times) compared to its (-)-enantiomers across various systems. []
- The 3β-ol isomer displays reduced potency: The 3β-ol isomer of azaprophen shows a 50-fold decrease in potency compared to the azaprophen (3α-ol) across different systems. []
- Ester variations influence activity: α- and β-benzilate esters exhibit potency comparable to azaprophen, while diphenylacetate esters and N-(6)-benzyl α-isomer display reduced potency. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B1374957.png)




![(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B1374968.png)






![3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B1374976.png)
![7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1374977.png)
